molecular formula C21H18O13 B12655698 3-O-Digalloylshikimic acid CAS No. 95719-52-1

3-O-Digalloylshikimic acid

Cat. No.: B12655698
CAS No.: 95719-52-1
M. Wt: 478.4 g/mol
InChI Key: PKRKPJWPNZPNCK-SUYBPPKGSA-N
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Description

3-O-Digalloylshikimic Acid is a specialized gallotannin, a class of hydrolyzable tannins characterized by a shikimic acid core esterified with galloyl groups . This compound is part of a broader group of plant-derived polyphenols recognized for their significant antioxidant capacity, which enables them to neutralize free radicals and suppress oxidative stress . These properties make it a compound of interest for investigating mechanisms to combat oxidative damage at the cellular level. Gallotannins like this compound have been identified in various medicinal plants. Research on related galloylquinic acids has shown potential in inhibiting calcium oxalate crystal binding to renal cells, suggesting a relevant application for this compound in studying kidney stone disease (nephrolithiasis) . Furthermore, the structural similarity to other gallotannins indicates potential for exploring its role in metabolic and neurodegenerative disorders where oxidative stress is a known contributing factor . This product is presented as a high-purity standard to ensure reliability in your experimental results. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic procedures, nor for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95719-52-1

Molecular Formula

C21H18O13

Molecular Weight

478.4 g/mol

IUPAC Name

(3R,4R,5R)-5-[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C21H18O13/c22-10-2-8(3-11(23)16(10)26)20(31)34-15-6-9(4-13(25)18(15)28)21(32)33-14-5-7(19(29)30)1-12(24)17(14)27/h1-4,6,12,14,17,22-28H,5H2,(H,29,30)/t12-,14-,17-/m1/s1

InChI Key

PKRKPJWPNZPNCK-SUYBPPKGSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O

Origin of Product

United States

Occurrence and Distribution of 3 O Digalloylshikimic Acid in Biological Systems

Identification of Plant Sources and Associated Taxa

The compound 3-O-Digalloylshikimic acid is a naturally occurring phenolic compound that has been identified in a variety of plant species. Research has shown its presence in several plant families and genera, indicating a widespread but specific distribution across the plant kingdom.

Specific Plant Families and Genera Reporting this compound Presence

Scientific studies have documented the presence of this compound in a number of plant families. These include, but are not limited to, the Anacardiaceae, Asteraceae, Fagaceae, and Rosaceae families. nih.govnih.govresearchgate.netresearchgate.netmdpi.comeolss.net

Within these families, specific genera are notable for containing this compound. For instance, in the Fagaceae family, species of Castanopsis, such as Castanopsis cuspidata and Castanopsis sieboldii, have been reported to contain 3,5-di-O-galloylshikimic acid, a related compound. nih.gov In the Rosaceae family, Rosa roxburghii has been identified as a source of 3,4-digalloylshikimic acid and 3,5-digalloylshikimic acid. nih.govmdpi.com The Anacardiaceae family, which includes the genus Pistacia, is another source, with Pistacia weinmannifolia being a notable example. researchgate.net Furthermore, the compound has been identified in the peppercorns of Schinus molle, also a member of the Anacardiaceae family. researchgate.net

Below is an interactive table summarizing the plant families and genera where this compound and its isomers have been reported.

Plant FamilyGenusSpeciesReported Compound
AnacardiaceaePistaciaPistacia weinmannifoliaGallotannins
AnacardiaceaeSchinusSchinus molleDigalloylshikimic acid
FagaceaeCastanopsisCastanopsis cuspidata3,5-Di-O-galloylshikimic acid
FagaceaeCastanopsisCastanopsis sieboldii3,5-Di-O-galloylshikimic acid
RosaceaeRosaRosa roxburghii3,4-digalloylshikimic acid, 3,5-digalloylshikimic acid

Geographic Distribution Patterns of Producing Organisms

The plants that produce this compound are found across various geographical regions, reflecting the distribution of their respective families and genera. For example, Pistacia weinmannifolia is widely found in the Yunnan province of China. researchgate.net Schinus molle, though native to the Andean region, is an invasive species found in many parts of the world, including South Africa. researchgate.netresearchgate.net Rosa roxburghii is native to China and is also cultivated there. mdpi.com The Castanopsis species mentioned are found in East Asia. nih.gov

A study on Schinus molle in South Africa revealed variations in the concentration of polyphenolic compounds, including digalloylshikimic acid, between different geographic locations within the Eastern and Western Cape provinces. researchgate.net This suggests that the geographical location can influence the production of this compound.

Tissue and Organ-Specific Accumulation Patterns

The accumulation of this compound can vary within different parts of a plant. In Schinus molle, for instance, research has shown that the husks of the berries contain elevated concentrations of secondary metabolites, including digalloylshikimic acid, while the de-hulled seeds have lower concentrations. alies.pt Similarly, a study on Korla fragrant pears revealed that the pulp of fruits with a russeted surface had higher levels of 3,4-digalloylshikimic acid. cabidigitallibrary.org

Research on lettuce has demonstrated that the activity of polyphenol oxidase, an enzyme involved in the metabolism of phenolic compounds, is highest in the leaves, followed by the roots and then the stem. scialert.net While this study did not directly measure this compound, it indicates that the metabolism of related compounds can be tissue-specific.

Environmental and Developmental Influences on this compound Production

The production of secondary metabolites in plants, including phenolic compounds like this compound, is influenced by both environmental and developmental factors. d-nb.info

Environmental factors such as temperature, light intensity, carbon dioxide levels, water availability, and soil composition can significantly impact the synthesis and accumulation of these compounds. maxapress.com For example, studies have shown that drought conditions can lead to an increase in the concentration of secondary metabolites in plant tissues. maxapress.com In Schinus molle, variations in polyphenolic compounds were observed between different geographical locations, suggesting an influence of environmental conditions. researchgate.net However, in that particular study, soil type alone did not appear to be a conclusive factor. researchgate.net

Biosynthesis and Metabolic Pathways of 3 O Digalloylshikimic Acid

Precursor Compounds and Integration within the Shikimate Pathway

The journey to synthesizing 3-O-digalloylshikimic acid begins with fundamental precursors derived from central carbon metabolism. The shikimate pathway, a metabolic route found in plants, fungi, and microorganisms but absent in animals, serves as the primary source of the core scaffold of this compound. annualreviews.org This pathway utilizes phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway to produce chorismate, the common precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. annualreviews.orgnih.gov

Shikimic acid itself is a key intermediate within this pathway. annualreviews.orgnih.gov The biosynthesis of this compound diverges from the main shikimate pathway, utilizing shikimic acid as a direct substrate for subsequent modifications. The second essential precursor is gallic acid, which provides the galloyl moieties that are esterified to the shikimic acid backbone. Gallic acid is also a product of the shikimate pathway, branching off from the intermediate 3-dehydroshikimic acid (3-DHS). nih.gov The synthesis of gallic acid from 3-DHS is a critical control point, channeling intermediates from the primary aromatic amino acid pathway towards the production of hydrolysable tannins and other galloylated compounds. nih.govresearchgate.net

Enzymatic Transformations and Identification of Key Enzymes

The formation of this compound from its precursors involves a series of precise enzymatic transformations, primarily galloylation and esterification reactions.

Galloylation Mechanisms in Polyphenolic Biosynthesis

Galloylation, the process of attaching a galloyl group to a substrate, is a common modification in the biosynthesis of polyphenolic compounds, including hydrolysable tannins. oup.com In many well-studied pathways, the direct use of free gallic acid for galloylation is not the preferred route. Instead, an activated form of gallic acid, typically 1-O-galloyl-β-D-glucose (β-glucogallin), serves as the galloyl donor. oup.comresearchgate.net The formation of β-glucogallin is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose molecule from UDP-glucose to gallic acid. nih.govoup.com

Once formed, β-glucogallin can act as a high-energy donor for galloyltransferases, which then catalyze the transfer of the galloyl group to various acceptor molecules. researchgate.net This mechanism has been extensively studied in the context of gallotannin biosynthesis, where successive galloylation of a glucose core leads to the formation of compounds like pentagalloylglucose. oup.comresearchgate.net While direct evidence for the specific galloyl donor in this compound synthesis is limited, it is highly probable that a similar mechanism involving an activated galloyl donor is at play.

Esterification Processes Leading to Shikimic Acid Derivatives

The formation of this compound involves two sequential esterification reactions at the 3-hydroxyl group of shikimic acid. The first step is the attachment of a single galloyl group to form 3-O-galloylshikimic acid. This reaction is likely catalyzed by a specific galloyltransferase that recognizes shikimic acid as its substrate.

The second esterification involves the addition of another galloyl group to the 3-O-galloylshikimic acid intermediate. This step would be catalyzed by a distinct galloyltransferase, one that can accommodate the already galloylated shikimic acid derivative. In the biosynthesis of complex gallotannins in Rhus typhina (staghorn sumac), different galloyltransferases have been identified that act on progressively more galloylated glucose molecules, suggesting a high degree of substrate specificity for these enzymes. nih.gov A similar enzymatic logic is expected to govern the synthesis of this compound.

While the specific galloyltransferases for shikimic acid galloylation have not been fully characterized, the broader family of serine carboxypeptidase-like (SCPL) acyltransferases has been implicated in the galloylation of various phenolic compounds. oup.comfrontiersin.org

Enzyme FamilyFunctionKey Examples
Shikimate Dehydrogenase (SDH) Catalyzes the formation of gallic acid from 3-dehydroshikimate. researchgate.netoup.comnih.govCsSDH3 and CsSDH4 in Camellia sinensis (tea plant) oup.com, VvSDH3 and VvSDH4 in Vitis vinifera (grapevine). nih.gov
UDP-glycosyltransferases (UGTs) Catalyze the formation of the activated galloyl donor, β-glucogallin. nih.govoup.comUGT84A family members in various plants, including Quercus robur (oak) and Punica granatum (pomegranate). oup.com
Galloyltransferases Catalyze the transfer of galloyl groups to acceptor molecules. researchgate.netnih.govMultiple galloyltransferases identified in Rhus typhina for gallotannin synthesis. nih.gov

Regulation of this compound Biosynthesis

The biosynthesis of specialized metabolites like this compound is tightly regulated to ensure that carbon and energy resources are allocated appropriately within the plant. Regulation occurs at multiple levels, from the expression of biosynthetic genes to the activity of the enzymes themselves.

The shikimate pathway, as the entry point for the biosynthesis of aromatic compounds, is a major regulatory hub. annualreviews.org The activity of the first enzyme of this pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), is often subject to feedback inhibition by aromatic amino acids in microorganisms, though in plants, the regulation appears to be more complex and primarily at the genetic level. annualreviews.orgfrontiersin.org

The expression of genes encoding the enzymes of the hydrolysable tannin pathway is influenced by various developmental and environmental cues. Transcription factors, particularly those from the MYB family, are known to play a significant role in regulating the expression of genes involved in phenylpropanoid and flavonoid biosynthesis, and it is likely that they also control the genes for gallotannin production. frontiersin.org For instance, environmental stresses such as high light intensity or pathogen attack can induce the production of tannins as a defense mechanism. frontiersin.org

Genetic and Molecular Aspects of Biosynthetic Pathways in Producing Organisms

Advances in molecular biology and genomics have allowed for the identification and characterization of many of the genes encoding the enzymes involved in gallotannin biosynthesis. The genes for shikimate dehydrogenase (SDH) have been cloned and characterized from several plant species, including tea (Camellia sinensis) and grapevine (Vitis vinifera). oup.comnih.gov Studies have shown that overexpression of these genes can lead to increased production of gallic acid and its derivatives. oup.com

Similarly, numerous genes encoding UDP-glycosyltransferases (UGTs) from the UGT84A family have been identified in plants that produce hydrolysable tannins. nih.govoup.com Functional characterization of these UGTs has confirmed their role in the synthesis of β-glucogallin. oup.com

The genetic basis for the galloyltransferase enzymes is less clear, though significant progress has been made in identifying candidate genes, such as those belonging to the SCPL acyltransferase family. oup.comfrontiersin.org In Rhus typhina, enzymatic studies have provided strong evidence for the existence of multiple, highly specific galloyltransferases responsible for the stepwise assembly of complex gallotannins. nih.gov The cloning and functional characterization of the specific galloyltransferases that catalyze the formation of this compound remain an active area of research. The identification of these genes will be a critical step towards the complete elucidation of this biosynthetic pathway and will open up possibilities for its manipulation through metabolic engineering.

Isolation, Purification, and Advanced Analytical Methodologies for 3 O Digalloylshikimic Acid Research

Research-Oriented Extraction Techniques from Biological Matrices

The initial and most critical step in the study of 3-O-digalloylshikimic acid is its efficient extraction from the plant matrix. The selection of an appropriate solvent and extraction method is paramount to maximize yield while preserving the compound's structural integrity.

As a polar molecule, this compound's extraction is governed by the principles of "like dissolves like." Its structure, featuring multiple hydroxyl groups from the shikimic acid core and two galloyl moieties, dictates its high polarity. Therefore, polar solvents are the primary choice for its extraction.

Detailed research into the extraction of structurally related hydrolyzable tannins provides a strong basis for solvent selection. Water, ethanol (B145695), methanol, and acetone (B3395972) are commonly employed, often as aqueous mixtures. researchgate.netnih.gov The addition of water to organic solvents has been shown to enhance the extraction efficiency for hydrolyzable tannins. For instance, studies on Phyllanthus niruri demonstrated that the yield of certain tannins, like gallic and ellagic acids, increased with higher water content in the solvent mixture, while the extraction of other related compounds, such as corilagin, was optimal at a 30% (v/v) ethanol-in-water concentration. researchgate.net This highlights that the optimal solvent system is not universal and must be empirically determined for the specific plant matrix and target compound.

Key parameters that require optimization include the type of organic solvent, the ratio of organic solvent to water, the solid-to-liquid ratio, extraction temperature, and duration. researchgate.net These factors significantly influence the extraction efficiency and the selective recovery of the target compound over other phytochemicals.

Table 1: Common Solvents for Extraction of Hydrolyzable Tannins

Solvent Polarity Notes
Water High An effective and environmentally benign solvent, often used at elevated temperatures (pressurized water extraction). researchgate.net
Ethanol Medium-High Generally recognized as safe (GRAS); aqueous ethanol mixtures are highly effective for a range of polar compounds. researchgate.net
Methanol Medium-High A highly efficient solvent for polyphenols, but its toxicity requires careful handling. nih.gov
Acetone Medium Aqueous acetone is particularly effective for extracting tannins, including both hydrolyzable and condensed types. pan.olsztyn.plpan.olsztyn.pl

To improve upon the limitations of conventional solvent extraction methods, which can be time-consuming and require large solvent volumes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are increasingly utilized. These methods enhance extraction efficiency by facilitating cell wall disruption and improving solvent penetration.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant material generates microjets that disrupt cell walls, enhancing the release of intracellular contents, including this compound. UAE offers several advantages, including reduced extraction times, lower solvent consumption, and operation at lower temperatures, which helps to prevent the thermal degradation of sensitive compounds. ukm.mynih.gov Optimization of UAE involves adjusting parameters such as ultrasonic power, frequency, extraction time, and temperature to maximize yield. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates internal pressure that ruptures the cell structure, releasing the target compounds into the solvent. scielo.br MAE is known for its high efficiency, significantly shorter extraction times (often minutes compared to hours for conventional methods), and reduced solvent usage. scielo.brnih.gov Key parameters for optimization include microwave power, irradiation time, temperature, and the solid-to-solvent ratio. scielo.brmdpi.com For example, an optimized MAE method for polyphenols and tannins from Syzygium cumini leaves was achieved in just 8 minutes at 300 W. scielo.br

Table 2: Comparison of Modern Extraction Techniques for Polyphenols

Parameter Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Principle Acoustic cavitation disrupts cell walls Microwave energy causes rapid intracellular heating and cell rupture
Extraction Time Reduced (e.g., 5-30 minutes) ukm.mynih.gov Significantly reduced (e.g., 2-15 minutes) scielo.brnih.gov
Solvent Consumption Lower than conventional methods Generally lower than conventional methods
Temperature Can be performed at lower temperatures, minimizing thermal degradation Rapid heating requires careful temperature control
Key Variables Power, time, temperature, solvent choice Power, time, temperature, solvent-to-solid ratio

Advanced Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires the application of advanced chromatographic techniques. Often, a combination of methods is used to achieve the desired separation.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis (quantification) and purification (isolation) of hydrolyzable tannins like this compound. Reversed-phase (RP) HPLC is the most common mode used for this purpose.

For analytical HPLC , a C18 column is typically employed. nih.govoup.com The separation is based on the differential partitioning of compounds between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is generally required, where the mobile phase composition is changed over time to effectively resolve compounds with varying polarities. The mobile phase usually consists of two solvents: an aqueous component (Solvent A), often acidified with formic acid or trifluoroacetic acid (TFA) to suppress the ionization of phenolic hydroxyl and carboxylic acid groups for better peak shape, and an organic solvent (Solvent B), such as acetonitrile (B52724) or methanol. oup.comfabad.org.tr Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector.

For preparative HPLC , the principles are the same, but the goal is to isolate, rather than just detect, the compound. rjptonline.org This involves using larger columns with greater stationary phase capacity and injecting larger volumes of the concentrated extract. The fractions corresponding to the peak of the target compound are collected as they elute from the column. rjptonline.org These collected fractions can then be concentrated to yield the purified this compound.

Table 3: Example HPLC Conditions for Analysis of Hydrolyzable Tannins

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase A Water with 0.05% Formic Acid or 0.05% TFA nih.govoup.com
Mobile Phase B Acetonitrile or Methanol oup.com
Elution Mode Gradient elution (e.g., varying the percentage of B over 30-40 min) nih.gov
Flow Rate 0.7 - 1.0 mL/min nih.govoup.com
Detection DAD or UV (e.g., at 250 nm and 280 nm) nih.gov
Temperature 25 - 40 °C nih.govoup.com

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. nih.gov This is a significant advantage when working with tannins, which can irreversibly adsorb to solid supports like silica (B1680970) gel, leading to low recovery and peak tailing. nih.gov High-Speed Countercurrent Chromatography (HSCCC) is a widely used variant of this technique. nih.govmdpi.com

In HSCCC, separation occurs between two immiscible liquid phases. One phase is held stationary in a coiled column by a strong centrifugal force, while the other phase is pumped through it as the mobile phase. The crude extract is injected into the system, and its components partition between the two phases based on their relative solubilities (partition coefficients). nih.gov

The selection of a suitable two-phase solvent system is crucial for a successful separation. mdpi.com A common system for separating polar polyphenols is a mixture of n-hexane, ethyl acetate, methanol, and water in various ratios. nih.govmdpi.com By optimizing the solvent system, HSCCC can be used to achieve high-purity separation of target compounds, like galloyl esters, in a single preparative step. nih.gov

Gel filtration, also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size (hydrodynamic volume). phenomenex.com This technique is particularly useful as an initial clean-up or fractionation step in the purification of this compound.

The stationary phase consists of porous beads, with Sephadex LH-20 being a common choice for the separation of polyphenols and tannins. pan.olsztyn.plresearchgate.net When the extract is passed through the column, smaller molecules can enter the pores of the beads and are therefore retained longer, while larger molecules are excluded from the pores and elute more quickly in the void volume. phenomenex.com

This method is effective for group separations, such as removing low-molecular-weight compounds (e.g., simple sugars, salts) from the higher-molecular-weight tannin fraction. acs.org It can also be used to fractionate the extract based on the degree of polymerization of tannins. pan.olsztyn.plpan.olsztyn.pl Elution is typically carried out using solvents like aqueous ethanol or aqueous acetone. researchgate.netnih.gov The fractions enriched with the target compound can then be subjected to further purification by higher-resolution techniques like preparative HPLC or HSCCC. pan.olsztyn.plpan.olsztyn.pl

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Characterization

The unambiguous structural elucidation of complex natural products such as this compound is fundamentally reliant on a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information regarding the molecule's atomic connectivity, molecular weight, and electronic properties, which are essential for confirming its identity and characterizing its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure determination and confirmation of this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unequivocal assignment of all proton and carbon signals can be achieved. scielo.brpreprints.org

The ¹H-NMR spectrum of this compound is characterized by distinct signals corresponding to the shikimic acid core and the two galloyl moieties. Protons from the galloyl groups typically appear as singlets in the aromatic region (around δ 7.0 ppm). The shikimic acid moiety presents more complex signals, including an olefinic proton signal downfield and several aliphatic methine and methylene (B1212753) proton signals at higher field strengths. nih.gov For instance, in the parent shikimic acid, characteristic proton signals are observed at approximately 6.70 ppm (olefinic), 4.30 ppm, 3.93 ppm, and 3.67 ppm (methine protons), and 2.64 and 2.12 ppm (methylene protons). nih.gov The presence of the digalloyl ester at the C-3 position would induce a downfield shift for the H-3 proton compared to unsubstituted shikimic acid.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Notes
Shikimate Olefinic (C-1/H-1)~6.7-6.9~130-138Signals correspond to the double bond within the cyclohexene (B86901) ring.
Shikimate Carboxyl (C-7)-~169-172Carboxylic acid carbon signal.
Shikimate C-3 (Ester linkage)Shifted downfield from ~4.3Shifted downfield from ~66The ester linkage significantly deshields the attached proton and carbon.
Shikimate CH-O (C-4, C-5)~3.6-4.4~65-76Signals for carbons bearing hydroxyl groups.
Shikimate CH₂ (C-2)~2.1-2.7~30-32Aliphatic methylene group signals.
Galloyl Aromatic (H-2'/H-6')~7.0-7.2 (singlets)~108-110Symmetrical aromatic protons of the galloyl moieties.
Galloyl Carbonyl-~165-168Ester carbonyl carbons of the galloyl groups.
Galloyl C-O (C-3'/C-4'/C-5')-~138-146Oxygenated aromatic carbons.

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. Soft ionization techniques like Electrospray Ionization (ESI) are typically employed to generate intact molecular ions with minimal fragmentation. For this compound (C₂₁H₁₈O₁₃), the expected deprotonated molecule [M-H]⁻ would have a mass-to-charge ratio (m/z) of approximately 477.06.

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation by analyzing the fragmentation patterns of the parent ion. The fragmentation of galloyl esters is well-characterized and typically involves the cleavage of the ester bonds. nih.gov In the case of this compound, the primary fragmentation pathway in negative ion mode would involve the sequential loss of the two gallic acid moieties. A key fragmentation event is the loss of a galloyl group (C₇H₅O₄), corresponding to a neutral loss of 152 Da. Another common fragmentation is the loss of gallic acid itself (C₇H₆O₅), a loss of 170 Da.

The proposed fragmentation pathway would show a parent ion at m/z 477, a primary fragment at m/z 325 (resulting from the loss of one galloyl unit), and a subsequent fragment at m/z 173 (the shikimic acid core after the loss of the second galloyl unit). Further fragmentation of the shikimate ion (m/z 173) can also occur. nih.gov This hierarchical fragmentation provides definitive evidence for the presence and linkage of the constituent parts.

Table 2: Proposed ESI-MS/MS Fragmentation Pattern for this compound in Negative Ion Mode

m/z (Mass/Charge)Proposed Ion IdentityNotes
477.06[M-H]⁻Deprotonated molecular ion of this compound.
325.05[M-H - 152]⁻Loss of one galloyl moiety (C₇H₅O₄).
307.04[M-H - 170]⁻Loss of one gallic acid molecule (C₇H₆O₅).
173.04[Shikimic acid - H]⁻Deprotonated shikimic acid core after loss of both galloyl groups.
151.04[Gallic acid - H - CO]⁻Fragment ion from the galloyl moiety.
125.02[Gallic acid - H - CO₂]⁻Decarboxylated gallate ion.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for characterizing the chromophoric systems within this compound. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the aromatic rings of the two galloyl moieties.

Gallic acid and its esters, such as gallotannins, exhibit a strong and characteristic absorption maximum (λmax) in the range of 270–285 nm. researchgate.netnih.gov This absorption is attributed to the π → π* transitions within the substituted benzene (B151609) ring. The shikimic acid core itself has a weaker absorption at a lower wavelength (around 235 nm) due to its conjugated double bond and carboxyl group. nih.gov The presence of a strong absorption peak around 280 nm in the spectrum of a purified sample serves as a key indicator for the presence of the galloyl chromophores, making UV-Vis spectroscopy a useful tool for both qualitative confirmation and quantitative analysis. researchgate.net

Purity Assessment and Quantification Methodologies for Research Samples

The assessment of purity and the accurate quantification of this compound in research samples are critical for ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose. oup.comnih.gov

A typical method involves reverse-phase HPLC (RP-HPLC) using a C18 column. oup.comnih.gov The separation is achieved using a gradient elution with a mobile phase consisting of an acidified aqueous solvent (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent, typically acetonitrile or methanol. This setup allows for the efficient separation of this compound from other related phenolic compounds and potential impurities.

Purity is assessed by monitoring the column effluent with a detector, most commonly a Photodiode Array (PDA) or UV-Vis detector set at the λmax of the galloyl chromophore (~280 nm). A pure sample should ideally yield a single, sharp, and symmetrical peak in the chromatogram. The peak purity can be further confirmed using a PDA detector by comparing the UV-Vis spectra across the entire peak. oup.com

For quantification, a calibration curve is constructed by injecting known concentrations of a purified and certified reference standard of this compound. The peak area of the analyte in the sample is then compared to the calibration curve to determine its precise concentration. oup.comresearchgate.net When a reference standard is unavailable, semi-quantification can be performed using a standard of a structurally related compound, such as gallic acid, although this method is less accurate. Coupling HPLC with mass spectrometry (HPLC-MS) provides even greater specificity and sensitivity for both identification and quantification. nih.gov

Mechanistic Investigations of the Biological Activities of 3 O Digalloylshikimic Acid

Enzyme Inhibition Studies (Beyond Inflammation)

While related structures containing galloyl moieties are known to inhibit various enzymes, specific inhibitory data (e.g., IC50 values) for 3-O-Digalloylshikimic acid against enzymes like tyrosinase or α-glucosidase are not documented in the available literature.

Due to the absence of this critical and specific research data, generating the requested article would not meet the required standards of scientific accuracy and detail.

Glycosidase Inhibition (e.g., α-glucosidase)

Inhibition of α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Its inhibition slows carbohydrate digestion and glucose absorption. While various phenolic compounds and flavonoids have been identified as α-glucosidase inhibitors, specific studies detailing the inhibitory activity and mechanism of this compound against α-glucosidase are not available in the current body of scientific literature.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors block the breakdown of the neurotransmitter acetylcholine, a mechanism used in the treatment of conditions like Alzheimer's disease. nih.govmdpi.com Research has been conducted on various natural compounds, including hydroxybenzoic acids, for their potential as AChE inhibitors. mdpi.com However, specific experimental data on the acetylcholinesterase inhibitory properties of this compound has not been reported.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics as depigmentation agents and in the food industry to prevent browning. nih.govmdpi.com Many phenolic compounds are known to inhibit tyrosinase, often by chelating the copper ions in the enzyme's active site. nih.gov Despite the investigation of related compounds like gallic acid as tyrosinase inhibitors nih.gov, specific studies quantifying the inhibitory effect and elucidating the mechanism of this compound on tyrosinase are not presently available.

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)

Phenolic compounds, including tannins, are widely recognized for their antimicrobial properties. mdpi.comekb.eg Research has demonstrated the antibacterial activity of shikimic acid against pathogens like Staphylococcus aureus nih.gov and the antiviral potential of shikimic acid derivatives. nih.gov Gallic acid and other organic acids also exhibit moderate antibacterial effects. mdpi.com However, dedicated studies investigating the specific spectrum of antibacterial, antifungal, and antiviral activities of this compound, including quantitative data such as minimum inhibitory concentrations (MIC), are not documented in the available literature.

Mechanisms of Action against Microbial Targets

The antimicrobial mechanisms of tannins and other phenolic compounds are often multifaceted. Postulated mechanisms for related molecules include the chelation of essential ions like iron, inhibition of microbial enzymes, and disruption of cell membrane integrity. mdpi.com For instance, shikimic acid has been shown to interfere with the DNA content and succinate (B1194679) dehydrogenase activity in S. aureus. nih.gov While it is plausible that this compound, as a galloylated derivative of shikimic acid, may share some of these mechanisms, direct experimental evidence from studies specifically on this compound is currently lacking.

Antineoplastic Mechanisms (Cellular and Molecular Levels)

Numerous natural compounds are investigated for their potential as anticancer agents. clinicalgate.combasicmedicalkey.com Related compounds such as gallic acid and galloylquinic acids have been shown to possess antineoplastic properties, including the ability to inhibit cancer cell proliferation and invasion and to modulate critical signaling pathways. nih.govnih.gov However, research specifically detailing the antineoplastic mechanisms of this compound at cellular and molecular levels has not been published.

Induction of Apoptosis in Cancer Cell Lines In Vitro

The induction of apoptosis, or programmed cell death, in cancer cells is a primary goal of many cancer therapies. mdpi.com Studies have shown that compounds structurally related to this compound, such as 3,4-dihydroxybenzoic acid (protocatechuic acid) and other flavonoids, can trigger apoptosis in various cancer cell lines through the activation of signaling pathways involving MAPKs and caspases. nih.govfrontiersin.org Galloylquinic acid compounds have been observed to increase the activity of caspase-3, a key executioner of apoptosis. nih.gov Despite these findings for related molecules, there are no specific studies in the available scientific literature that demonstrate or characterize the induction of apoptosis in cancer cell lines by this compound.

Cell Cycle Arrest Mechanisms in Cellular Models

Investigations into the biological activities of this compound's constituent parts, such as gallic acid, provide insight into its potential mechanisms for inducing cell cycle arrest in cancer cells. Gallic acid has been shown to halt cell cycle progression, a critical process for cancer treatment. nih.gov In various cancer cell lines, treatment with gallic acid has resulted in a significant accumulation of cells in the S and G2/M phases of the cell cycle. nih.govnih.gov

This arrest is often mediated by the modulation of key cell cycle regulatory proteins. For instance, gallic acid can induce the p53-p21-Cdc2-cyclin B pathway. nih.gov The tumor suppressor protein p53 can be upregulated, which in turn activates the cyclin-dependent kinase (CDK) inhibitor p21. nih.gov This inhibitor can bind to and inactivate CDK-cyclin complexes, such as Cdc2/cyclin B1, which are essential for the G2/M transition, thereby causing cell cycle arrest. nih.govnih.gov Furthermore, mechanistic studies have shown that gallic acid can induce the phosphorylation of Cdc25C, a phosphatase that activates the Cdc2-cyclin B1 complex. nih.gov This phosphorylation leads to Cdc25C's translocation from the nucleus to the cytoplasm, where it is sequestered, preventing the activation of the mitotic machinery. nih.gov

Anti-Proliferative Effects in Cellular Systems

The anti-proliferative effects of this compound are supported by studies on structurally related compounds, which demonstrate potent cytotoxicity against various human cancer cell lines. nih.gov The presence of galloyl groups is a key factor in enhancing the cytotoxic effects of polyphenolic compounds. nih.gov Research on digalloyl dimer procyanidins, which also feature galloyl moieties, showed a significant reduction in cancer cell number and an inhibition of cell proliferation. nih.gov

The anti-proliferative activity is not limited to halting cell growth but also includes the induction of apoptosis, or programmed cell death. In colorectal cancer cells, the related shikimic acid has demonstrated anticancer effects by suppressing proliferation and inducing apoptosis. researchgate.net This process is often executed by a family of proteases called caspases. Studies on gallic acid have shown it can activate intrinsic apoptotic pathways mediated by caspase-3 and caspase-9. nih.govresearchgate.net This activation is linked to the upregulation of pro-apoptotic proteins like Bax and a subsequent increase in the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the release of cytochrome c, a key step in the apoptotic cascade. nih.govmdpi.com

Table 1: Anti-Proliferative Effects of Related Compounds on Various Cancer Cell Lines
CompoundCell LineCancer TypeObserved EffectReference
Gallic AcidOVCAR-3Ovarian CancerInduction of apoptosis and S/G2 phase arrest nih.gov
Gallic AcidTSGH-8301Bladder CancerG2/M phase cell cycle arrest nih.gov
Shikimic AcidSW480Colorectal CancerSuppression of proliferation, induction of apoptosis researchgate.net
Digalloyl Dimer ProcyanidinsVariousMultipleSignificant cytotoxicity and inhibition of proliferation nih.gov
Apigenin (Trihydroxyflavone)MCF-7Breast CancerInhibition of proliferation by inducing apoptosis mdpi.com

Immunomodulatory Effects at the Molecular and Cellular Levels

Phenolic compounds, including those with structures similar to this compound, are known to possess immunomodulatory properties. These effects can manifest as either immunostimulant or anti-inflammatory responses. nih.gov For instance, some natural compounds can modulate the function of dendritic cells, which are crucial antigen-presenting cells that initiate adaptive immune responses. nih.govmdpi.com

The anti-inflammatory effects are often linked to the ability to suppress the production of pro-inflammatory mediators and cytokines in immune cells like microglia and macrophages. nih.gov A compound related to the galloyl portion of this compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), was found to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2. nih.gov It also attenuated the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide-stimulated microglial cells. nih.gov This suggests that this compound may exert similar anti-inflammatory actions by modulating key signaling pathways involved in the inflammatory response.

Interactions with Specific Molecular Targets and Signaling Pathways

The biological activities of this compound are attributable to its interactions with a variety of specific molecular targets and the modulation of critical intracellular signaling pathways. Many of the anti-proliferative and immunomodulatory effects are rooted in its ability to interfere with pathways that are commonly dysregulated in cancer and inflammatory conditions. nih.govmdpi.com

Key signaling pathways that are likely affected include:

NF-κB (Nuclear Factor-kappa B) Pathway : This pathway is a crucial regulator of inflammation and cell survival. mdpi.com The related compound HDMPPA was shown to exert its anti-inflammatory effects by inhibiting NF-κB activation. nih.gov This was achieved by preventing the degradation of its inhibitor, IκB-α, thereby blocking the translocation of the NF-κB p65 subunit to the nucleus. nih.gov

MAPK (Mitogen-Activated Protein Kinase) Pathway : The MAPK cascades, which include ERK, JNK, and p38 kinases, regulate a wide array of cellular processes like proliferation, differentiation, and apoptosis. mdpi.com Inhibition of MAPK phosphorylation is another mechanism by which phenolic compounds can suppress inflammatory responses. nih.gov

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway : This is a major signaling pathway that promotes cell survival and proliferation and is often hyperactivated in cancer. mdpi.comnih.gov The inactivation of the PI3K/Akt pathway has been linked to the induction of apoptosis and cell cycle arrest by natural compounds. mdpi.com By suppressing Akt phosphorylation, this compound could potentially inhibit downstream anti-apoptotic signals and promote cancer cell death. nih.gov

p53 Signaling Pathway : As mentioned, the tumor suppressor p53 is a critical target. Its activation can lead to both cell cycle arrest and apoptosis by controlling the expression of target genes like p21 and Bax. nih.govfrontiersin.org

Table 2: Potential Molecular Targets and Signaling Pathways Modulated by this compound or Related Compounds
Molecular Target/PathwayEffectReference
p53Upregulation / Activation nih.gov
p21Upregulation nih.gov
Cyclin B1/Cdc2Downregulation nih.gov
Bax/Bcl-2 RatioIncrease nih.gov
Caspase-3 and -9Activation nih.govresearchgate.net
NF-κBInhibition of activation nih.gov
MAPKs (p38, ERK, JNK)Inhibition of phosphorylation nih.gov
PI3K/AktInhibition of phosphorylation mdpi.comnih.gov

Structure Activity Relationship Sar Studies of 3 O Digalloylshikimic Acid and Its Analogs

Impact of Galloyl Moiety Modifications on Biological Activity

The galloyl moiety, a 3,4,5-trihydroxybenzoyl group, is a well-established pharmacophore in a vast array of polyphenolic compounds, and its presence is often critical for significant biological activity. nih.govmdpi.com Studies on various classes of natural products, including catechins and theaflavins, consistently demonstrate that galloylated derivatives exhibit markedly higher inhibitory activity against enzymes like α-glucosidase compared to their non-galloylated counterparts. nih.govbohrium.com This enhancement is attributed to the ability of the galloyl group to form multiple hydrogen bonds and π-conjugation interactions with biological targets, thereby increasing binding affinity. nih.gov

In the context of 3-O-digalloylshikimic acid, the two galloyl units are presumed to be the primary drivers of its bioactivity. The numerous vicinal diol moieties (VDMs) within these groups are particularly important; studies on gallotannins have shown a positive correlation between the number of VDMs and the strength of their biological effects. nih.gov Modifications to these galloyl groups would predictably alter the molecule's activity profile.

Key modifications and their likely impact include:

Hydroxyl Group Substitution: The number and position of hydroxyl groups on the galloyl ring are critical. Masking these hydroxyls through methylation or glycosylation typically reduces activity, as it impedes the molecule's ability to form hydrogen bonds with target proteins. nih.gov Conversely, the presence of the ortho-trihydroxyl arrangement is particularly important for potent antioxidant and radical scavenging activities.

Ring Substitution: Introducing other functional groups onto the aromatic ring of the galloyl moiety would modulate its electronic and steric properties, thereby influencing binding interactions.

Esterification of Hydroxyls: Acylation of the galloyl hydroxyls could increase lipophilicity, which might alter cell membrane permeability and bioavailability, but could also diminish the direct interactions responsible for activity.

The general principle observed across numerous studies is that the free polyhydroxylated nature of the galloyl moiety is essential for potent biological action. mdpi.commdpi.com

Table 1: General SAR Principles for Galloyl Moiety Modifications in Polyphenols
ModificationStructural ChangePredicted Impact on ActivityRationale
Hydroxyl Group MaskingMethylation or glycosylation of phenolic -OH groupsDecreaseReduces hydrogen bonding capacity with target sites. nih.gov
Removal of Galloyl MoietyHydrolysis of the ester bond to yield shikimic acid and gallic acidSignificant DecreaseThe galloyl group is a primary pharmacophore in many polyphenols. nih.gov
Alteration of Hydroxyl PatternChanging the 3,4,5-trihydroxy pattern to di- or mono-hydroxyDecreaseReduces the number of vicinal diols and hydrogen bond donors, weakening interactions. nih.gov

Role of the Shikimic Acid Core Structure in Activity

While the galloyl groups often provide the direct binding interactions, the shikimic acid core serves as a crucial, non-aromatic, and stereochemically defined scaffold. unirioja.es This central ring structure positions the galloyl moieties in a specific three-dimensional orientation, which can be vital for optimal fitting into a target's active site. Shikimic acid is a key biosynthetic intermediate and a versatile starting material for the synthesis of various drugs, underscoring its importance as a molecular scaffold. dovepress.commdpi.comresearchgate.net

The inherent features of the shikimic acid core that contribute to activity include:

Conformational Rigidity: The cyclohexene (B86901) ring of shikimic acid holds the substituents in a more defined spatial arrangement compared to a flexible acyclic linker. This pre-organization can reduce the entropic penalty of binding to a receptor, leading to higher affinity.

Chirality: As a chiral molecule, shikimic acid provides a specific stereochemical framework. The absolute configuration of the hydroxyl groups at positions 4 and 5 can be critical for selective interactions with chiral biological targets like enzymes and receptors.

Studies on other shikimic acid derivatives have shown that modifications to the core structure significantly impact biological activity. For instance, the synthesis of a series of shikimic acid amide derivatives revealed that diamide (B1670390) derivatives had greater inhibitory activity against shikimate dehydrogenase than the corresponding monoamides, demonstrating that derivatization of the core's functional groups can tune the biological response. researchgate.netnih.gov Therefore, the shikimic acid backbone is not merely a passive linker but an integral component of the pharmacophore, providing the necessary structural and stereochemical foundation for the molecule's activity.

Influence of Ester Linkage Position and Number of Galloyl Units

The ester bond connecting the galloyl groups to the shikimic acid core is a key determinant of activity. Both the position of this linkage and the number of attached galloyl units are critical variables in the SAR of galloylated esters.

Position of the Ester Linkage: The specific attachment of the digalloyl unit to the C-3 hydroxyl group of shikimic acid is not arbitrary. SAR studies on other classes of compounds, such as flavanones and triterpenoids, have shown that the position of acylation can dramatically influence biological potency. nih.govfrontiersin.org The C-3 position on the shikimic acid scaffold places the bulky, functional galloyl groups in a particular region of space relative to the rest of the core. Shifting the ester linkage to the C-4 or C-5 hydroxyl would create a constitutional isomer with a different three-dimensional shape, which would likely exhibit a different activity profile due to altered interactions with the biological target. The ester linkage itself also influences properties like solubility and susceptibility to hydrolysis by metabolic enzymes. nih.govmdpi.com

Number of Galloyl Units: The presence of two galloyl units is significant. In many classes of polyphenols, an increase in the number of galloyl moieties correlates with an increase in biological activity. nih.gov For example, studies on galloyl glucose gallotannins demonstrated that higher counts of galloyl groups led to stronger antagonistic actions against the proteasome inhibitor bortezomib. nih.gov Similarly, the acylation of flavonoids with multiple gallic acid moieties has been shown to improve anti-inflammatory and hepatoprotective actions. mdpi.com This suggests that the two galloyl groups in this compound likely act synergistically to create a high-affinity ligand for its biological targets. A corresponding mono-galloylated shikimic acid would be expected to have considerably lower activity, while a tri-galloylated analog might show even greater potency, assuming it can be accommodated by the target's binding site.

Table 2: Impact of Galloylation Patterns on Biological Activity in Related Polyphenols
Compound ClassComparisonObserved Effect on ActivityReference
Catechins/TheaflavinsGalloylated vs. Non-galloylatedGalloylated compounds have much higher α-glucosidase inhibitory activity. nih.gov
Galloyl Glucose GallotanninsHigher vs. Lower number of galloyl unitsHigher galloylation correlates with stronger antagonism of bortezomib. nih.gov
FlavonoidsAcylation with gallic acidAcylation with gallic acid moieties improves anti-inflammatory actions. mdpi.com
3-O-Acylated EpigallocatechinsVarying acyl chain length at C-3Activity increases with carbon number up to a certain length, indicating the importance of the substituent at this position. researchgate.net

Comparative Analysis with Structurally Related Shikimic Acid and Quinic Acid Derivatives

Quinic acid is a close structural analog of shikimic acid, differing primarily by the absence of the C1-C2 double bond. Both are key intermediates in the shikimate pathway and share a similar polyhydroxylated cyclohexane (B81311) framework. mdpi.com Despite their structural similarity, their distinct chemical nature leads to distinguishable biological effects.

This principle can be extended to their galloylated derivatives. It is reasonable to hypothesize that 3-O-digalloylquinic acid, while structurally very similar to this compound, would exhibit a different spectrum or potency of biological activity. The presence of the double bond in the shikimic acid core flattens the ring and alters the bond angles and electronic properties compared to the saturated cyclohexane ring of quinic acid. This would, in turn, change the precise spatial orientation of the attached galloyl groups, potentially leading to different binding affinities and selectivities for various biological targets. Therefore, while both molecules would be expected to be highly active due to the presence of the digalloyl moiety, the specific nature of their core scaffold—shikimic versus quinic acid—would likely fine-tune their biological and therapeutic properties.

Analytical Methodologies for Quantitative and Qualitative Assessment of 3 O Digalloylshikimic Acid in Research

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of gallotannins, including 3-O-digalloylshikimic acid. Its versatility and high resolution make it suitable for separating complex mixtures of structurally similar phenolic compounds. oup.com The method typically involves a stationary phase, a mobile phase, and a detector to identify and quantify the eluted compounds.

Reverse-phase (RP) HPLC is the most common modality used for this class of compounds. Separation is typically achieved on an RP-18 column, which provides effective retention and resolution of polar analytes like gallotannins. oup.com The separation mechanism relies on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

The mobile phase usually consists of a gradient mixture of an acidified aqueous solvent and an organic solvent, most commonly acetonitrile (B52724) or methanol. oup.comd-nb.info Acid modifiers such as trifluoroacetic acid (TFA), formic acid, or o-phosphoric acid are added to the aqueous phase to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, which results in sharper, more symmetrical peaks and improved retention. oup.comturkjps.org

Table 1: Representative HPLC Conditions for Analysis of Related Phenolic Acids and Tannins
ParameterCondition 1 (for Tannin-Related Compounds)Condition 2 (for Shikimic Acid)Condition 3 (for General Phenolic Acids)
Column RP-18 (e.g., SunFire, 4.6 × 150 mm, 5 µm) oup.comC18 (e.g., ACE 5, 150 mm × 4.6 mm, 5 µm) turkjps.orgSiO2-NH2 column nih.gov
Mobile Phase A: 0.05% TFA in water B: Acetonitrile (Gradient) oup.com0.02% o-phosphoric acid in water (Isocratic) turkjps.orgAcetonitrile-2% H3PO4 water solution (95:5) nih.gov
Flow Rate 1.0 mL/min oup.com0.5 mL/min turkjps.orgNot specified
Detection Photodiode Array (PDA) at 272 nm oup.comUV at 210 nm turkjps.orgDiode-Array Detection (DAD) at 213 nm nih.gov
Temperature 25°C oup.comAmbientAmbient

Developing a robust HPLC method for this compound requires careful optimization of chromatographic conditions to ensure accurate and precise results. The goal is to achieve adequate separation from other matrix components with good peak shape and sensitivity. During method development, various parameters such as the type of stationary phase, mobile phase composition and gradient, flow rate, and column temperature are systematically adjusted. For instance, initial trials might reveal unsatisfactory peak resolution when using simple acetonitrile-water or methanol-water mixtures, necessitating the addition of acid modifiers to improve the separation. oup.com

Once developed, the analytical method must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH) to demonstrate its suitability for the intended purpose. d-nb.info Validation encompasses several key parameters:

Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is often confirmed by comparing retention times and UV spectra with a pure standard. d-nb.info

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is determined by analyzing a series of standard solutions and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be greater than 0.99. oup.comd-nb.info

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. oup.comd-nb.info

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oup.comd-nb.info

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. d-nb.info

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). researchgate.net

Table 2: Example Method Validation Parameters for HPLC Analysis of Related Compounds
ParameterValue for Gallic Acid oup.comValue for Chebulagic Acid oup.comValue for Dicaffeoylquinic Acid (DCQA) d-nb.info
Linearity (r²) > 0.992> 0.9921.0000
LOD (µg/mL) 1.01.00.00546
LOQ (µg/mL) 2.52.50.01654
Accuracy (% Recovery) Not specifiedNot specified101.16–104.18%
Precision (RSD) Not specifiedNot specified0.06–3.28% (Intra-day and Inter-day) researchgate.net

The choice of detector coupled to the HPLC system is critical for the analysis of this compound.

UV-Visible (UV-Vis) Detectors : These are the most common detectors used in HPLC. For this compound, detection would be based on the strong UV absorbance of the galloyl and shikimic acid moieties. Wavelengths around 210-220 nm (for the cyclohexene (B86901) ring) and 270-280 nm (for the galloyl groups) are typically employed for related compounds. oup.comturkjps.org

Diode Array Detector (DAD) / Photodiode Array (PDA) Detector : A DAD or PDA detector is an advanced type of UV-Vis detector that acquires the entire UV-Vis spectrum for each point in the chromatogram. This provides three-dimensional data (absorbance vs. time vs. wavelength), which is invaluable for assessing peak purity and for the tentative identification of compounds by comparing their UV spectra with those in a spectral library. For instance, a PDA detector set at 272 nm has been used for the determination of gallic acid and other tannins. oup.com

Mass Spectrometry (MS) Detector : Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. MS detectors identify compounds based on their mass-to-charge ratio (m/z), offering structural information that is not available from UV detectors. This is particularly useful for distinguishing between isomers and for definitively identifying compounds in complex matrices where chromatographic co-elution might occur.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Metabolomics

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to dramatically increased resolution, higher sensitivity, and much faster analysis times. mdpi.com

When coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, UHPLC-MS becomes an exceptionally powerful tool for metabolomics. mdpi.com This platform allows for the comprehensive profiling of metabolites in biological samples. nih.gov For a compound like this compound, UHPLC-MS would be the method of choice for:

Metabolite Profiling : Identifying and quantifying this compound and its potential metabolites (e.g., methylated, glucuronidated, or sulfated forms) in plasma, urine, or tissue extracts after administration. mdpi.com

High-Throughput Screening : Rapidly analyzing a large number of plant extracts to quantify the content of this compound.

Structural Elucidation : Using tandem MS (MS/MS) capabilities to fragment the parent ion and obtain structural information, confirming the identity of the compound and its metabolites. mdpi.com

The high sensitivity of UHPLC-MS allows for the detection of compounds at very low concentrations, often in the picogram to femtogram range, which is essential for studying the metabolic fate of phytochemicals. uzh.ch

Capillary Electrophoresis (CE) Techniques for Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. CE offers several advantages over HPLC, including extremely high resolution, short analysis times, minimal sample and solvent consumption, and automation. semanticscholar.org For charged molecules like this compound (which possesses a carboxylic acid group), CE is a viable analytical alternative.

While less common than HPLC for tannin analysis, CE has been successfully applied to the separation of phenolic compounds. oup.com The technique is particularly useful for separating structurally similar compounds and isomers that may be difficult to resolve by HPLC. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed. The high resolving power of CE makes it a powerful tool for purity assessment and for the analysis of complex mixtures containing multiple galloylated compounds. nih.gov

Spectrophotometric Assays for General Polyphenol Quantification in Extracts (e.g., Folin-Ciocalteu, if applicable to the compound class)

For the rapid quantification of total phenolic content in a plant extract, spectrophotometric assays are widely used. The most common of these is the Folin-Ciocalteu (F-C) assay. researchgate.net This method is not specific to a single compound but provides an estimate of the total amount of phenolic compounds present.

The F-C assay is based on a redox reaction. The Folin-Ciocalteu reagent contains a mixture of phosphomolybdic and phosphotungstic acids. gbiosciences.com In an alkaline medium, phenolic compounds (like the two galloyl groups in this compound) reduce this reagent, resulting in the formation of a blue-colored complex. gbiosciences.comnih.gov The intensity of the blue color, measured spectrophotometrically at approximately 760-765 nm, is proportional to the concentration of phenolic compounds. ucdavis.edumdpi.com

The results of the F-C assay are typically expressed as gallic acid equivalents (GAE), meaning the concentration of total phenolics is reported in terms of an equivalent concentration of gallic acid, which is used as the standard. gbiosciences.com While this assay is simple, rapid, and inexpensive, it is important to note its lack of specificity, as other non-phenolic reducing substances present in the extract can interfere with the measurement, potentially leading to an overestimation of the total phenolic content. nih.gov

Chemotaxonomic Significance of 3 O Digalloylshikimic Acid

Role as a Biomarker for Plant Identification and Authentication

The presence of 3-O-Digalloylshikimic acid has been identified as a specific chemical marker for the leaves of Castanopsis cuspidata var. sieboldii NAKAI. In a significant study, a homologous series of gallates of (-)-shikimic acid, including the 3-O-digallate, was isolated from this particular plant variety. jst.go.jp The specificity of this compound to C. cuspidata var. sieboldii suggests its potential utility in the identification and authentication of this plant material.

In practices such as herbal medicine and pharmacognosy, where the correct identification of plant species is crucial, chemical markers like this compound can play a vital role. Its detection could help differentiate C. cuspidata var. sieboldii from other related species that may be morphologically similar but chemically distinct. The absence or presence of this compound could thus serve as a quality control parameter to ensure the authenticity of plant-derived products.

Table 1: Galloyl Derivatives of (-)-Shikimic Acid Identified in Castanopsis cuspidata var. sieboldii

Compound NameStructure
3-O-Galloylshikimic acid(-)-Shikimic acid 3-O-gallate
This compound (-)-Shikimic acid 3-O-digallate
3-O-Trigalloylshikimic acid(-)-Shikimic acid 3-O-trigallate
3,5-Di-O-Galloylshikimic acid(-)-Shikimic acid 3,5-di-O-gallate
3,4-Di-O-Galloylshikimic acid(-)-Shikimic acid 3,4-di-O-gallate

This table is based on the findings from a 1985 study on the constituents of Castanopsis cuspidata var. sieboldii. jst.go.jp

Phylogenetic Implications and Evolutionary Relationships within Plant Taxa

The occurrence of a specific class of compounds, such as gallotannins with a (-)-shikimic acid core, in a particular plant taxon can have phylogenetic implications. The biosynthesis of such specialized metabolites involves a series of enzymatic steps, and the presence of the necessary genes and enzymes is a trait that can be traced through evolutionary lineages.

The identification of this compound and its related galloyl esters in Castanopsis cuspidata var. sieboldii points to a specific metabolic pathway that is active in this plant. jst.go.jp The genus Castanopsis belongs to the family Fagaceae, which also includes oaks (Quercus) and beeches (Fagus). While gallotannins are known to occur in this family, the presence of a series of galloyl esters of (-)-shikimic acid may be a distinguishing characteristic at the genus or even species level.

Further comparative phytochemical studies on other Castanopsis species and other genera within the Fagaceae family would be necessary to fully elucidate the phylogenetic significance of this compound. If this compound is found to be restricted to a specific clade, it could serve as a synapomorphy—a shared, derived character—that helps to define that particular group and clarify its evolutionary relationships with other taxa.

Distribution Patterns and their Relevance in Plant Chemotaxonomy

The known distribution of this compound is, at present, highly restricted. It has been definitively isolated and characterized from the leaves of Castanopsis cuspidata var. sieboldii. jst.go.jp This limited distribution is, in itself, a chemotaxonomically significant feature. The more restricted a compound's distribution, the more valuable it can be as a specific marker.

The study that identified this compound also isolated other related galloylshikimic acids from the same plant, suggesting a pattern of galloylation of the shikimic acid core. jst.go.jp This pattern of chemical variation can also be of chemotaxonomic importance.

Future research may reveal the presence of this compound in other plant species. Should this occur, the expanded distribution pattern would provide new insights into the chemotaxonomic relationships between the species in which it is found. For now, its highly localized occurrence makes it a key chemical character for Castanopsis cuspidata var. sieboldii.

Synthetic Approaches and Derivatization Strategies for 3 O Digalloylshikimic Acid and Analogs in Research

Chemo-Enzymatic Synthesis of 3-O-Digalloylshikimic Acid

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, offering an efficient route to complex natural products like this compound. This approach often mimics the biosynthetic pathway of gallotannins, where galloyl groups are transferred to a polyol core.

In the biosynthesis of gallotannins, β-glucogallin (1-O-galloyl-β-D-glucopyranose) often serves as the initial building block and the primary acyl donor for subsequent galloylation steps. researchgate.net Enzymes such as galloyltransferases play a pivotal role in the specific placement of galloyl groups onto the core molecule. For instance, cell-free extracts from Rhus typhina (staghorn sumac) leaves have been shown to catalyze the transfer of a galloyl moiety from β-glucogallin to 1,6-di-O-galloyl-β-D-glucose to form 1,2,6-tri-O-galloyl-β-D-glucose. nih.gov

A plausible chemo-enzymatic strategy for this compound would involve the following key steps:

Chemical Synthesis of Precursors : The initial step would involve the chemical synthesis of shikimic acid and a protected gallic acid derivative suitable for enzymatic reactions.

Enzymatic Galloylation : A specific galloyltransferase would be employed to catalyze the esterification of the 3-hydroxyl group of shikimic acid with the activated galloyl donor.

Enzymatic Digalloylation : A second enzymatic step, potentially with a different galloyltransferase or under different reaction conditions, would attach the second galloyl group to the first, forming the digalloyl moiety.

Deprotection : The final step would involve the chemical removal of any protecting groups to yield the final product.

While a specific chemo-enzymatic synthesis for this compound has not been extensively detailed in the literature, the principles are well-established within the broader field of gallotannin synthesis. researchgate.netfrontiersin.org

StepDescriptionKey Reagents/Enzymes
1Synthesis of shikimic acid and protected gallic acidStandard organic synthesis reagents
2First galloylation at the 3-OH position of shikimic acidGalloyltransferase, activated galloyl donor
3Second galloylation to form the digalloyl groupGalloyltransferase, activated galloyl donor
4Removal of protecting groupsAcid or base hydrolysis, hydrogenolysis

Total Chemical Synthesis Approaches for the Compound and its Stereoisomers

Total chemical synthesis offers a powerful route to this compound and its stereoisomers, providing unambiguous structural confirmation and access to analogs not found in nature. While a complete total synthesis of this compound is not prominently reported, the synthesis of related galloyl and caffeoyl esters of quinic and shikimic acids provides a roadmap for such an endeavor. researchgate.net

A general retrosynthetic analysis would disconnect the molecule at the ester linkages, leading to shikimic acid and digallic acid synthons. The key challenges in the total synthesis include the stereoselective synthesis of the shikimic acid core and the regioselective protection and deprotection of the multiple hydroxyl groups on both the shikimic acid and gallic acid moieties.

A potential synthetic sequence could involve:

Protection of Shikimic Acid : Selective protection of the hydroxyl groups at the 4 and 5 positions of shikimic acid, leaving the 3-hydroxyl group available for esterification.

Synthesis of a Protected Digallic Acid : This would involve the esterification of two protected gallic acid molecules.

Esterification : Coupling of the protected shikimic acid with the protected digallic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Deprotection : Global deprotection of all hydroxyl groups to yield this compound.

The synthesis of stereoisomers could be achieved by starting with different stereoisomers of shikimic acid or by inducing epimerization at specific chiral centers during the synthesis. The synthesis of analogs of angucyclinones has been achieved using (-)-shikimic acid as a chiral building block. mdpi.com

Reagent/Protecting GroupPurpose in Synthesis
Benzyl groupsProtection of hydroxyl groups on gallic acid
Isopropylidene ketalsProtection of diols on shikimic acid
Dicyclohexylcarbodiimide (DCC)Coupling agent for esterification
Palladium on carbon (Pd/C)Catalyst for debenzylation (deprotection)
Trifluoroacetic acid (TFA)Acidic deprotection of ketals

Semi-Synthetic Modifications for Investigating Structure-Activity Relationships and Stability

Semi-synthetic modifications of naturally occurring gallic acid and its derivatives are a common strategy to explore structure-activity relationships (SAR) and improve the stability of these compounds. nih.govnih.gov These studies involve chemically modifying the parent molecule and evaluating the biological activity of the resulting derivatives.

For this compound, semi-synthetic modifications could target several key functional groups:

The Carboxylic Acid of Shikimic Acid : Esterification or amidation of this group can modulate the polarity and bioavailability of the molecule.

The Hydroxyl Groups of Shikimic Acid : The free hydroxyl groups at positions 4 and 5 could be esterified or etherified to probe their importance for biological activity.

The Phenolic Hydroxyl Groups of the Galloyl Moieties : Alkylation or acylation of these groups can influence antioxidant activity and interactions with biological targets. Research has shown that the three hydroxyl groups on the gallic acid backbone are important for cytotoxicity in certain cancer cell lines. researchgate.net

By systematically modifying these positions and assessing the impact on a specific biological activity, researchers can build a comprehensive SAR profile. For example, a series of alkyl esters of gallic acid were synthesized and their cytotoxic and pro-apoptotic potential were evaluated. nih.gov This type of study provides valuable insights into the pharmacophore of the molecule and can guide the design of more potent and stable analogs. nih.gov

ModificationTarget Functional GroupPotential Impact
EsterificationCarboxylic acid of shikimateIncreased lipophilicity, altered bioavailability
AmidationCarboxylic acid of shikimateAltered polarity and hydrogen bonding capacity
AlkylationPhenolic hydroxyls of galloyl groupsDecreased antioxidant activity, altered receptor binding
AcylationHydroxyls of shikimateProbing the role of free hydroxyls in activity

Synthesis of Labeled Compounds for Metabolic Tracing and Pathway Elucidation

To understand the metabolic fate and biosynthetic pathways of this compound, isotopically labeled versions of the compound are indispensable. Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) are commonly incorporated into the molecule.

The synthesis of labeled this compound would likely follow a similar route to the total chemical synthesis, but with the introduction of a labeled precursor at an early stage. For instance:

¹³C-Labeling : Commercially available ¹³C-labeled gallic acid could be used as a starting material to introduce the label into the galloyl moieties.

²H-Labeling : Deuterium can be incorporated at various positions on the shikimic acid or gallic acid rings through deuteration reactions. For example, a stable isotope labeling precursor tracing technique was used to investigate the metabolism of gallic acid in tea plants using [²H₂]gallic acid. mdpi.com

Once synthesized, these labeled compounds can be administered to biological systems (e.g., cell cultures, animal models), and their metabolic products can be traced and identified using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the elucidation of metabolic pathways, including hydrolysis of the ester bonds to release gallic and shikimic acids, and further metabolism of these components. researchgate.netresearchgate.net

IsotopePrecursorApplication
¹³C¹³C-Gallic acidTracing the fate of the galloyl moieties
²H²H-Shikimic acidTracing the fate of the shikimate core
¹⁸OH₂¹⁸OInvestigating mechanisms of enzymatic hydrolysis

Potential Non Clinical Applications of 3 O Digalloylshikimic Acid in Research and Development

Application in Agrochemical Research (e.g., plant protection, growth regulation)

While direct studies on the agrochemical applications of 3-O-Digalloylshikimic acid are not extensively documented, research on structurally related gallotannins and gallic acid derivatives provides a strong rationale for its investigation in plant protection and growth regulation. Gallic acid and its derivatives are known to exhibit a range of biological activities that are relevant to agriculture.

Plant Protection: Gallic acid and its derivatives have demonstrated notable antifungal properties. For instance, studies have shown that gallic acid can inhibit the mycelial growth of various plant pathogens mdpi.com. The exogenous application of gallic acid has been observed to suppress the development of early blight disease in tomatoes, caused by Alternaria solani mdpi.com. This protective effect is associated with the induction of the plant's own defense mechanisms, including the accumulation of phenolic compounds mdpi.com. Gallotannins, which are polymers of gallic acid, have also been identified as potential natural bactericides, showing activity against plant-pathogenic bacteria like Ralstonia solanacearum, the causal agent of tomato bacterial wilt frontiersin.org. Given that this compound contains two galloyl units, it is plausible that it could exhibit similar or enhanced antimicrobial properties, making it a candidate for the development of novel, natural-based fungicides or bactericides. Furthermore, gallic acid has been shown to have insecticidal activities, and its application on tea plants has been found to enhance their resistance to tea geometrid larvae frontiersin.org.

Growth Regulation: The role of gallic acid in plant growth is complex, exhibiting a dual effect of "low promotion and high inhibition" on the elongation of primary roots frontiersin.orgnih.gov. At lower concentrations, it can act as a growth promoter, while at higher concentrations, it can be inhibitory frontiersin.orgnih.gov. This suggests that gallic acid and its derivatives, potentially including this compound, could be explored for their auxin-like or herbicidal properties depending on the concentration and target plant species. Research has also pointed to the allelopathic potential of gallotannins, which can influence the growth of neighboring plants researchgate.net. The inhibitory effects of various plant phenols on the activity of key plant enzymes have also been documented, suggesting a mechanism by which these compounds can regulate plant growth nih.gov.

A summary of the potential agrochemical applications based on the activities of related compounds is presented in the table below.

Potential Application Observed Effect of Related Compounds (Gallic Acid/Gallotannins) Potential Mechanism of Action for this compound
Fungicide Inhibition of mycelial growth of plant pathogens like Alternaria solani. mdpi.comDirect antifungal activity and induction of plant defense responses.
Bactericide Activity against plant-pathogenic bacteria such as Ralstonia solanacearum. frontiersin.orgDisruption of bacterial cell processes.
Insecticide Enhanced resistance of tea plants to tea geometrid larvae. frontiersin.orgDirect toxicity to insects or modulation of plant defense compounds.
Plant Growth Regulator Dual effect on root elongation (promotion at low concentrations, inhibition at high concentrations). frontiersin.orgnih.govInteraction with plant hormone signaling pathways (e.g., auxin).
Herbicide Allelopathic effects, inhibiting the growth of other plants. researchgate.netInhibition of essential plant enzymes and disruption of metabolic pathways.

Role in Food Science and Preservation Research (e.g., as a natural antioxidant, anti-browning agent)

The chemical structure of this compound, featuring multiple phenolic hydroxyl groups from the galloyl moieties, strongly suggests its potential as a natural antioxidant and anti-browning agent in food science. Phenolic compounds are well-known for their ability to scavenge free radicals and inhibit oxidative processes that lead to food spoilage and degradation.

Natural Antioxidant: Gallic acid and its esters are widely recognized for their potent antioxidant activities researchgate.netnih.gov. They can effectively inhibit lipid peroxidation, a major cause of quality deterioration in fatty foods nih.gov. The antioxidant capacity of galloyl derivatives is often attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals. The development of novel galloyl antioxidants for use in both dispersed and bulk oils is an active area of research, with studies demonstrating their ability to improve the quality and shelf life of edible oils nih.gov. It is therefore highly probable that this compound would exhibit significant antioxidant properties, making it a candidate for use as a natural preservative to extend the shelf life of various food products.

Anti-browning Agent: Enzymatic browning is a significant issue in the food industry, particularly for fresh-cut fruits and vegetables. This process is primarily mediated by the enzyme polyphenol oxidase (PPO), which catalyzes the oxidation of phenolic compounds to form colored quinones that subsequently polymerize into brown pigments mdpi.comscispace.com. Several studies have demonstrated the effectiveness of gallic acid and its derivatives as inhibitors of PPO and, consequently, enzymatic browning taylorandfrancis.comiosrjournals.org. The inhibitory mechanism can involve the reduction of o-quinones back to colorless diphenols or the direct inhibition of the PPO enzyme tamu.edu. Given the presence of two galloyl groups, this compound is expected to be an effective anti-browning agent.

The table below summarizes the anti-browning effects of various natural compounds, providing a basis for the potential application of this compound.

Anti-browning Agent Food Product Observed Effect Reference
Gallic AcidApple, Banana, Jerusalem ArtichokeInhibition of polyphenol oxidase (PPO) activity. iosrjournals.org
Kojic AcidApple SlicesStronger inhibitory effects on browning than gallic acid. nih.gov
Ascorbic AcidApple Juice, Fresh-cut PearsReduces o-quinones back to diphenols, but effect can be temporary. tamu.edunih.gov
Citric AcidSugarcane JuiceLowers pH, thereby reducing PPO activity. nih.gov
Plant Extracts (e.g., green tea, pineapple juice)Fresh-cut Apples, BananasInhibition of enzymatic browning. researchgate.net

Integration into Natural Product Library Screening for Novel Biological Activities

Natural product libraries are a cornerstone of drug discovery and the search for new bioactive compounds for various applications, including agriculture and medicine gcprohru.ac.in. These libraries comprise a diverse collection of purified natural compounds or extracts that can be screened against a wide array of biological targets to identify novel activities.

The inclusion of this compound and its isomers in such libraries is supported by their documented presence in nature. Advanced analytical techniques, such as ultra-high-performance liquid chromatography coupled with mass spectrometry, have enabled the identification of mono-, di-, and tri-O-galloyl-shikimic acids in medicinal plants like Terminalia chebula nih.govmdpi.com. Specifically, 3-O-galloyl-(-)-shikimic acid, di-O-galloyl-(-)-shikimic acid, and tri-O-galloyl-(-)-shikimic acid have been tentatively identified mdpi.com. Furthermore, 5-Galloylshikimic acid is listed in the LOTUS natural products occurrence database, having been reported in organisms such as Quercus mongolica nih.gov.

The screening of gallotannins and related polyphenols has revealed a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antiproliferative effects frontiersin.orgnih.govresearchgate.net. For example, certain gallotannins have shown significant cytotoxicity toward cancer cell lines nih.gov. The structural uniqueness of this compound, combining the shikimate and gallate motifs, makes it an attractive candidate for inclusion in natural product libraries. Screening this compound against various biological targets, such as enzymes, receptors, and whole cells, could uncover novel therapeutic leads or agrochemical agents.

The process of integrating a compound like this compound into a screening library would involve:

Isolation and Purification: Extraction from a natural source or chemical/biotechnological synthesis to obtain a pure sample.

Structural Elucidation: Confirmation of the chemical structure using spectroscopic and spectrometric methods.

Database Entry: Cataloging the compound's structure and origin in a searchable database.

High-Throughput Screening: Testing the compound against a diverse range of biological assays to identify any "hits" or positive results.

Hit-to-Lead Optimization: For any identified activities, further chemical modification of the parent compound can be performed to improve its potency and selectivity.

Biotechnological Production and Optimization Strategies

The sustainable and scalable production of complex natural products like this compound is often a challenge. Biotechnological approaches, including microbial fermentation and enzymatic synthesis, offer promising alternatives to chemical synthesis or extraction from natural sources, which can be low-yielding and environmentally taxing.

The biosynthesis of this compound involves two key precursors: shikimic acid and gallic acid. The shikimate pathway is a well-characterized metabolic route in plants and microorganisms for the production of aromatic amino acids and other important compounds, including shikimic acid itself gcprohru.ac.inresearchgate.net. Gallic acid can also be derived from an intermediate of the shikimate pathway, 3-dehydroshikimate researchgate.net.

Microbial Fermentation: Metabolic engineering of microorganisms, such as Escherichia coli, has been successfully employed for the high-yield production of shikimic acid precursors. This provides a foundation for developing a microbial cell factory for this compound. A potential strategy would involve:

Strain Engineering: Genetically modifying a microbial host (e.g., E. coli or Saccharomyces cerevisiae) to overproduce both shikimic acid and gallic acid.

Enzyme Discovery and Expression: Identifying and expressing the necessary acyltransferases or glycosyltransferases that can catalyze the esterification of shikimic acid with galloyl-CoA or a similar activated gallic acid derivative. The biosynthesis of gallotannins in plants proceeds through the formation of β-glucogallin, which serves as a key intermediate and galloyl donor frontiersin.org.

Process Optimization: Optimizing fermentation conditions (e.g., media composition, pH, temperature, oxygen supply) and downstream processing to maximize the yield and purity of the final product.

Enzymatic Synthesis: In vitro enzymatic synthesis offers a more controlled approach to producing this compound. This method would involve the use of isolated enzymes to catalyze the specific esterification reactions.

Lipases and Tannases: Enzymes like lipases and tannases have been shown to be effective in synthesizing gallic acid esters nih.govgoogle.com. Immobilized enzymes can be used to improve stability and reusability, making the process more cost-effective google.com.

Reaction Conditions: The synthesis would typically be carried out in a non-aqueous or low-water system to favor the esterification reaction over hydrolysis. Optimization of parameters such as temperature, reaction time, and substrate concentrations would be crucial for achieving high conversion rates nih.gov.

A summary of potential production strategies is provided in the table below.

Production Strategy Key Steps Advantages Challenges
Microbial Fermentation 1. Engineer a microbe to overproduce shikimic acid and gallic acid.2. Introduce enzymes for galloylation of shikimic acid.3. Optimize fermentation and purification processes.- Sustainable and potentially scalable.- Uses renewable feedstocks.- Complex metabolic engineering required.- Identification and functional expression of specific galloyltransferases.
Enzymatic Synthesis 1. Produce and purify shikimic acid and gallic acid.2. Use isolated enzymes (e.g., lipases, tannases) to catalyze esterification.3. Optimize reaction conditions for high yield.- High specificity and selectivity.- Milder reaction conditions compared to chemical synthesis.- Cost and stability of the enzymes.- Requires purified substrates.
Chemical Synthesis 1. Use protecting group chemistry to selectively esterify shikimic acid with gallic acid derivatives.2. Deprotection to yield the final product.- Well-established methodologies for esterification.- Often involves multiple steps with potentially low overall yields.- Use of harsh reagents and solvents.

Future Research Directions and Unresolved Challenges in 3 O Digalloylshikimic Acid Studies

Discovery of Novel Biological Activities and Unexplored Mechanisms of Action

While preliminary studies have hinted at the biological potential of 3-O-digalloylshikimic acid, a vast landscape of its pharmacological activities remains uncharted. Future research should prioritize the systematic screening of this compound against a wide array of biological targets to uncover novel therapeutic applications.

Key Research Areas:

Antimicrobial and Antiviral Properties: Given that the shikimate pathway is essential in bacteria, fungi, and parasites but absent in mammals, exploring the inhibitory effects of this compound on microbial enzymes within this pathway is a logical next step. purdue.edu Investigations could focus on its potential as an antimicrobial agent against multidrug-resistant pathogens.

Anti-inflammatory and Immunomodulatory Effects: The role of phenolic compounds in modulating inflammatory pathways is well-documented. nih.gov Future studies should investigate the specific mechanisms by which this compound may influence inflammatory responses, including its effects on cytokine production and immune cell signaling. nih.gov

Anticancer Activity: Many natural phenolic compounds exhibit chemopreventive properties. mdpi.com Research is needed to evaluate the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines and to elucidate the underlying molecular mechanisms.

Development of Advanced Analytical Techniques for Comprehensive Profiling in Complex Matrices

A significant challenge in the study of this compound is its accurate detection and quantification within complex biological and botanical matrices. The development of more sophisticated analytical methods is crucial for advancing research in this area.

Current limitations include the chemical instability of related compounds like prephenate and arogenate under certain analytical conditions, which can lead to degradation and inaccurate measurements. nih.gov While methods like liquid chromatography-mass spectrometry (LC-MS) are employed, there is a need for a more streamlined and robust workflow for the simultaneous quantification of shikimate pathway intermediates. purdue.edunih.gov

Analytical TechniqueAdvantagesChallengesFuture Development
GC-MS High sensitivity for certain organic acids.Requires derivatization, which can be time-consuming. purdue.edursc.orgDevelopment of faster and more efficient derivatization methods.
LC-MS/MS High sensitivity and specificity without the need for derivatization for many compounds. rsc.orgInstability of some pathway intermediates can affect quantification. nih.govOptimization of extraction and analysis conditions to preserve labile compounds.
HPLC-PDA Low cost and ease of analysis for direct measurements. rsc.orgLimited to compounds with a chromophore.Integration with more sensitive detectors for broader compound coverage.

Elucidation of Complete Biosynthetic Pathway Details and Regulatory Mechanisms

The biosynthesis of this compound originates from the shikimate pathway, a central metabolic route in plants and microorganisms. researchgate.net While the core steps of the shikimate pathway are well-established, the specific enzymatic reactions leading to the galloylation of shikimic acid to form this compound are not fully characterized.

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate and proceeds through several intermediates, including 3-dehydroquinate, 3-dehydroshikimate, and shikimate itself, to ultimately produce chorismate. researchgate.netnih.gov Gallic acid, the precursor for the galloyl groups, is also derived from the shikimate pathway, likely through the oxidation of 3-dehydroshikimate. researchgate.netnih.gov

Key unresolved questions include:

The specific UDP-glucosyltransferases (UGTs) and acyltransferases responsible for the sequential addition of two galloyl groups to the shikimic acid backbone.

The regulatory networks that control the flux of intermediates through the shikimate pathway and into gallotannin biosynthesis.

How environmental and developmental cues influence the expression of genes involved in this pathway.

Biotechnological Scale-Up and Sustainable Production Challenges

The low natural abundance of this compound in many plant sources presents a significant hurdle for its large-scale production. Biotechnological approaches offer a promising alternative for sustainable and cost-effective synthesis.

Metabolic engineering of microorganisms such as Escherichia coli has been successfully used to produce shikimic acid and other pathway derivatives. nih.govmdpi.com Future efforts could focus on engineering microbial chassis to express the necessary plant-derived enzymes for the complete biosynthesis of this compound.

Challenges in Biotechnological Production:

ChallengePotential Solutions
Low product yields Overexpression of rate-limiting enzymes, blocking competing metabolic pathways, and optimizing fermentation conditions. nih.gov
Enzyme discovery and characterization Transcriptome sequencing and functional genomics to identify and characterize the specific transferases involved in galloylation. mdpi.com
Toxicity of intermediates or final product Engineering microbial strains with increased tolerance or developing in situ product removal strategies.
Cost of substrates Utilizing alternative and low-cost carbon sources like lignocellulosic biomass. mdpi.com

Development of Targeted Derivatization Strategies for Specific Research Aims

Chemical derivatization of this compound can be a powerful tool to enhance its biological activity, improve its pharmacokinetic properties, or create molecular probes for mechanistic studies. nih.gov

For instance, the synthesis of amide derivatives of shikimic acid has been shown to yield compounds with inhibitory activity against shikimate dehydrogenase, a key enzyme in the shikimate pathway. nih.gov Similar strategies could be applied to this compound to develop novel enzyme inhibitors.

Furthermore, derivatization can be used to attach fluorescent tags or other labels to the molecule, facilitating its visualization and tracking within biological systems. This would be invaluable for studying its cellular uptake, subcellular localization, and interactions with target proteins.

Exploration of Epigenetic and Gene Expression Modulation

Emerging evidence suggests that phenolic compounds can exert their biological effects through epigenetic mechanisms, such as DNA methylation and histone modifications, which in turn regulate gene expression. nih.gov These modifications can alter the accessibility of DNA to transcription factors and thereby influence the expression of genes involved in various cellular processes, including inflammation and cell proliferation. nih.gov

Future research should investigate whether this compound can modulate the activity of enzymes involved in epigenetic regulation, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.gov Understanding these potential epigenetic effects could reveal novel mechanisms of action and open up new therapeutic possibilities.

For example, studies on other natural compounds have shown that they can influence the expression of genes related to inflammation, such as those regulated by the transcription factor NF-κB. nih.gov It would be pertinent to explore if this compound has similar effects on gene expression in relevant cell models.

In Silico Modeling and Molecular Docking Studies for Mechanistic Insights

Computational approaches, such as molecular modeling and docking, can provide valuable insights into the potential biological targets of this compound and the molecular basis of its activity. biointerfaceresearch.com These in silico methods can be used to predict the binding affinity of the compound to the active sites of various enzymes and receptors, helping to prioritize targets for experimental validation. biointerfaceresearch.comnih.gov

For example, molecular docking studies could be employed to investigate the interaction of this compound with key enzymes in the shikimate pathway or with proteins involved in inflammatory or carcinogenic processes. researchgate.net By simulating the binding mode and identifying key interactions, such as hydrogen bonds, researchers can gain a better understanding of the structure-activity relationship and guide the design of more potent derivatives. researchgate.netresearchgate.net

In silico tools can also be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound, which is crucial for its development as a potential therapeutic agent. mdpi.com

Q & A

Q. What are the standard analytical techniques for identifying and quantifying 3-O-digalloylshikimic acid in plant extracts?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection. Optimize the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve phenolic compounds.
  • Validate the method using reference standards, and report retention times, peak purity, and limit of detection/quantification (LOD/LOQ) .
  • For structural confirmation, employ NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) to assign the digalloyl esterification pattern on the shikimic acid backbone .

Q. How can researchers ensure the reproducibility of extraction protocols for this compound?

Methodological Answer:

  • Document solvent ratios (e.g., ethanol:water), extraction time, temperature, and solid-liquid ratios. Use Design of Experiments (DoE) to optimize parameters and assess interactions (e.g., response surface methodology) .
  • Include supplementary materials detailing batch-to-batch variability, including raw chromatograms and purity assessments of isolated compounds .

Advanced Research Questions

Q. How do contradictory reports on the bioactivity of this compound arise, and how can they be resolved?

Methodological Answer:

  • Analyze variability in bioassay conditions (e.g., cell lines, incubation times, or solvent controls). For example, discrepancies in antioxidant activity may stem from differences in DPPH assay protocols (e.g., concentration ranges, reaction times) .
  • Conduct meta-analyses to compare data across studies, highlighting confounding factors like impurity profiles or degradation products .

Q. What experimental strategies can elucidate the metabolic stability of this compound under physiological conditions?

Methodological Answer:

  • Simulate gastric/intestinal environments using in vitro models (e.g., simulated gastric fluid at pH 2.0 or intestinal fluid at pH 6.8). Monitor degradation via LC-MS and identify metabolites using untargeted metabolomics .
  • Assess enzyme-mediated hydrolysis by incubating the compound with esterases or liver microsomes, quantifying residual parent compound and gallic acid release .

Q. How can computational modeling improve the understanding of this compound’s interaction with biological targets?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like α-glucosidase or COX-2. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) .
  • Use molecular dynamics simulations (e.g., GROMACS) to study conformational stability of the compound-enzyme complex over time .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for curve fitting and confidence interval estimation .
  • Address outliers via Grubbs’ test or robust regression methods. Report R² values and p-values for model significance .

Q. How should researchers address batch-to-batch variability in this compound samples?

Methodological Answer:

  • Implement quality control (QC) protocols : Include internal standards during extraction, and use principal component analysis (PCA) to cluster batches based on HPLC-MS fingerprints .
  • For biological studies, include multiple batches in dose-response assays to assess consistency in bioactivity .

Experimental Design Challenges

Q. What are the key considerations for designing in vivo studies to evaluate this compound’s pharmacokinetics?

Methodological Answer:

  • Select appropriate animal models (e.g., rodents) and administer the compound via oral/gavage routes. Collect plasma at timed intervals and quantify using LC-MS/MS .
  • Calculate pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) using non-compartmental analysis (NCA) software like Phoenix WinNonlin .

Q. How can researchers differentiate between the direct effects of this compound and its hydrolysis products (e.g., gallic acid) in biological assays?

Methodological Answer:

  • Use stable isotope-labeled analogs of the compound to track its fate in assays. Compare activity of the intact compound vs. gallic acid controls .
  • Employ knockout cell lines lacking esterase activity to isolate the compound’s effects from its metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.